tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17750407
InChI: InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24)
SMILES:
Molecular Formula: C19H26N2O5
Molecular Weight: 362.4 g/mol

tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate

CAS No.:

Cat. No.: VC17750407

Molecular Formula: C19H26N2O5

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate -

Specification

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
IUPAC Name tert-butyl N-[[4-(4-acetylbenzoyl)morpholin-2-yl]methyl]carbamate
Standard InChI InChI=1S/C19H26N2O5/c1-13(22)14-5-7-15(8-6-14)17(23)21-9-10-25-16(12-21)11-20-18(24)26-19(2,3)4/h5-8,16H,9-12H2,1-4H3,(H,20,24)
Standard InChI Key MZTFGGYVLZFUNV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure comprises three key components:

  • Morpholine Ring: A six-membered heterocycle containing one nitrogen and one oxygen atom, providing conformational rigidity and hydrogen-bonding capabilities.

  • 4-Acetylbenzoyl Substituent: An aromatic ketone group attached to the morpholine’s 4-position, enabling π-π stacking interactions and electrophilic reactivity.

  • tert-Butyl Carbamate Moiety: A sterically bulky protecting group at the morpholine’s 2-position, enhancing hydrolytic stability and modulating solubility .

The spatial arrangement of these groups is critical for the compound’s reactivity. For instance, the acetyl group’s position on the benzoyl ring (para vs. ortho) influences electronic effects, as seen in analogues like tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1955561-27-9
Molecular FormulaC19H26N2O5\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{5}
Molecular Weight362.4 g/mol
DensityNot Reported
Boiling/Melting PointsNot Reported

Synthesis and Reaction Pathways

Critical Reaction Conditions

  • Acylation: Likely requires Lewis acids (e.g., AlCl3\text{AlCl}_3) for electrophilic aromatic substitution.

  • Carbamate Formation: Conducted under anhydrous conditions to prevent hydrolysis of the Boc group.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

  • Reduction: Conversion to a secondary alcohol using NaBH4\text{NaBH}_4 or LiAlH4\text{LiAlH}_4.

  • Condensation: Formation of Schiff bases with primary amines.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) at ~1,680 cm1^{-1} (acetyl) and ~1,710 cm1^{-1} (carbamate).

  • NMR:

    • 1H^1\text{H}: A singlet at ~1.4 ppm for the tert-butyl group, aromatic protons near 7.8 ppm, and morpholine ring protons between 3.5–4.5 ppm.

    • 13C^{13}\text{C}: Carbonyl carbons at ~170 ppm (carbamate) and ~200 ppm (acetyl) .

Applications in Scientific Research

Intermediate in Organic Synthesis

The compound serves as a precursor in synthesizing complex molecules, particularly those targeting biological receptors. For example:

  • Peptide Mimetics: The morpholine ring mimics proline’s conformational constraints in peptide backbones.

  • Kinase Inhibitors: Acetylbenzoyl groups are common in ATP-competitive inhibitors .

Comparison with Structural Analogues

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBiological Impact
tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamateOrtho-acetyl substitution on benzoylAltered steric hindrance and target binding
4-Bromopyridin-2-yl methylcarbamateBrominated pyridine coreEnhanced electrophilic reactivity
1-Methylpyrrolidine derivativesFive-membered ring systemDistinct pharmacokinetic profiles

The para-substituted acetyl group in tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate likely enhances planar stacking interactions compared to ortho-substituted variants.

Challenges and Future Directions

Knowledge Gaps

  • Thermodynamic Data: Melting/boiling points and solubility parameters remain unreported.

  • In Vivo Studies: Toxicity and efficacy profiles are unexplored.

Research Opportunities

  • Computational Modeling: DFT studies to predict reactivity and binding affinities.

  • Hybrid Derivatives: Coupling with fluorophores or bioorthogonal handles for imaging applications.

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